molecular formula C13H22N6O3 B8605842 2-((2-((Aminocarbonyl)oxy)ethyl)amino)-4-morpholino-6-propyl-1,3,5-triazine CAS No. 127375-13-7

2-((2-((Aminocarbonyl)oxy)ethyl)amino)-4-morpholino-6-propyl-1,3,5-triazine

Cat. No.: B8605842
CAS No.: 127375-13-7
M. Wt: 310.35 g/mol
InChI Key: IPFGANKJVCHCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-((Aminocarbonyl)oxy)ethyl)amino)-4-morpholino-6-propyl-1,3,5-triazine is a useful research compound. Its molecular formula is C13H22N6O3 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

127375-13-7

Molecular Formula

C13H22N6O3

Molecular Weight

310.35 g/mol

IUPAC Name

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl carbamate

InChI

InChI=1S/C13H22N6O3/c1-2-3-10-16-12(15-4-7-22-11(14)20)18-13(17-10)19-5-8-21-9-6-19/h2-9H2,1H3,(H2,14,20)(H,15,16,17,18)

InChI Key

IPFGANKJVCHCJU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.4 g (0.05 mole) of 2-morpholino-4-[[2-[(phenoxycarbonyl)oxy]ethyl]amino]-6-propyl-1,3,5-triazine, dissolved in 100 ml of anhydrous dichloromethane are introduced into one liter of liquid ammonia. Stirring is continued for 7 hours at a temperature of between -35° C. and -45° C. The ammonia is then evaporated and the organic phase is washed successively with an aqueous solution of sodium bicarbonate and with water. It is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residue obtained crystallizes in a 50:50 mixture (v/v) of ethyl acetate-hexane. 15.1 g of 2-[[2-[(aminocarbonyl)oxy]ethyl]amino]-4-morpholino-6-propyl-1,3,5-triazine are obtained.
Name
2-morpholino-4-[[2-[(phenoxycarbonyl)oxy]ethyl]amino]-6-propyl-1,3,5-triazine
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.